Product packaging for mecilizine hydrochloride(Cat. No.:CAS No. 163837-33-0)

mecilizine hydrochloride

Cat. No.: B1170915
CAS No.: 163837-33-0
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Description

Historical Context of Meclizine (B1204245) Hydrochloride Discovery and Early Research

The journey of meclizine hydrochloride began in the 1960s when scientists at Pfizer were searching for a new medication to treat motion sickness, vertigo, and nausea with less of the sedative effect common to other antihistamines of the time. smarthealer.pk The initial phase of research involved screening various chemical compounds for their potential antiemetic capabilities in animal studies. smarthealer.pk Meclizine emerged as a promising candidate from these early experiments. smarthealer.pk

Following the initial animal studies, meclizine underwent human clinical trials to determine its effectiveness and safety. smarthealer.pk These trials confirmed its ability to alleviate symptoms of motion sickness and vertigo without causing significant drowsiness. smarthealer.pk Subsequently, the U.S. Food and Drug Administration (FDA) approved meclizine hydrochloride in 1957 for the treatment of these conditions. patsnap.com

The synthesis of meclizine involves a multi-step process. It begins with the halogenation of (4-Chlorophenyl)-phenylmethanol with thionyl chloride, followed by the addition of acetylpiperazine. The acetyl group is then removed using diluted sulfuric acid. The final step is an N-alkylation of the piperazine (B1678402) ring with 3-methylbenzylchloride. An alternative final step involves a reductive N-alkylation with 3-methylbenzaldehyde (B113406). wikipedia.org

Evolution of Research Perspectives on Meclizine Hydrochloride

Initially, research on meclizine hydrochloride was primarily centered on its efficacy as an antiemetic and for vertigo relief. smarthealer.pkjamanetwork.com It was established as a first-generation antihistamine that acts as a non-selective H1 antagonist with central anticholinergic properties. nih.gov Its mechanism of action involves blocking histamine (B1213489) neurotransmission from the vestibular nuclei and nucleus of the solitary tract to the chemoreceptor trigger zone and the vomiting center in the medulla. nih.gov This action reduces vestibular and labyrinthine excitability. nih.govamazonaws.com

Over time, research has expanded to explore its pharmacokinetic properties. Studies have shown that meclizine is absorbed after oral administration, reaching peak plasma levels in approximately three hours. nih.gov The dominant enzyme in its metabolism has been identified as CYP2D6. nih.govdrugbank.com

More recently, research has taken a new direction, investigating the potential of meclizine for drug repositioning. One significant area of this new research is its effect on achondroplasia, a common form of skeletal dysplasia. plos.orgnih.gov Studies have shown that meclizine can inhibit the fibroblast growth factor receptor 3 (FGFR3) gene, which is implicated in this condition, and has been found to promote bone growth in animal models. plos.orgnih.gov

Another area of emerging research is the potential use of meclizine in cancer therapy. A study has explored its role as a constitutive androstane (B1237026) receptor (CAR) inverse agonist in treating hepatocellular carcinoma. clinicaltrials.gov Furthermore, research into the separate enantiomers of meclizine, specifically (S)-meclizine, has shown potential for shifting metabolism from oxidative phosphorylation to glycolysis, which could have implications for protecting against ischemia-reperfusion injury. ahajournals.org

Current Research Landscape and Significance of Meclizine Hydrochloride Studies

The current research landscape for meclizine hydrochloride is diverse and expanding beyond its traditional applications. A significant focus is on its potential therapeutic benefits in genetic disorders and oncology.

Achondroplasia Research: Clinical trials are actively investigating the use of meclizine hydrochloride in children with achondroplasia. plos.orgnih.gov A phase 1a trial demonstrated the safety of single doses, and a subsequent phase 1b study with repeated doses also showed it to be well-tolerated. plos.orgnih.gov These studies are crucial in determining the long-term safety and efficacy of meclizine as a potential treatment to promote bone growth in this patient population. plos.org

Pharmacokinetic Studies in Specific Populations: Recent pharmacokinetic studies have focused on pediatric populations, particularly in the context of achondroplasia research. These studies aim to establish appropriate dosing and to understand how the drug is processed in children. plos.orgnih.gov For instance, a phase 1b study provided detailed pharmacokinetic data, including Cmax, Tmax, and AUC, in children aged 5-10 years. plos.orgnih.gov

Oncology and Metabolic Research: The role of meclizine as an inverse agonist of the constitutive androstane receptor (CAR) is being explored for its potential therapeutic effects in hepatocellular carcinoma. clinicaltrials.gov The hypothesis is that by blocking tumorigenesis and inducing apoptosis, meclizine could offer a new treatment modality. clinicaltrials.gov

Additionally, the investigation into the (S)-enantiomer of meclizine highlights a novel approach to harnessing its metabolic effects. ahajournals.org By separating the enantiomers, researchers aim to isolate the metabolic-shifting properties from the antihistaminic effects, potentially leading to a better-tolerated therapeutic agent for conditions like stroke. ahajournals.org

The continued research into meclizine hydrochloride underscores its enduring significance. From a well-established treatment for motion sickness to a potential therapy for genetic disorders and cancer, the evolution of meclizine research demonstrates the value of re-examining existing drugs for new therapeutic possibilities.

Detailed Research Findings

Research AreaKey FindingsReferences
Mechanism of ActionFirst-generation H1 receptor antagonist with central anticholinergic and antiemetic properties. Blocks histamine receptors in the vomiting center. nih.govpatsnap.com
AchondroplasiaInhibits FGFR3 signaling and promotes bone growth in animal models. Phase 1a and 1b clinical trials in children have shown it to be safe and well-tolerated. plos.orgnih.gov
PharmacokineticsPeak plasma levels reached approximately 3 hours after oral administration. Metabolized primarily by the CYP2D6 enzyme. nih.gov
Hepatocellular CarcinomaInvestigated as a CAR inverse agonist to block tumorigenesis and induce apoptosis. clinicaltrials.gov
Ischemic InjuryThe (S)-enantiomer shifts metabolism from oxidative phosphorylation to glycolysis, potentially protecting against ischemia-reperfusion injury. ahajournals.org

Properties

CAS No.

163837-33-0

Molecular Formula

C10H20N2O4

Origin of Product

United States

Synthetic Chemistry and Process Research of Meclizine Hydrochloride

Classical and Contemporary Synthetic Routes for Meclizine (B1204245) Hydrochloride

The synthesis of meclizine hydrochloride has evolved, incorporating both classical methods and more contemporary, efficient approaches.

A widely recognized classical synthesis of meclizine involves a multi-step process. wikipedia.orgsmolecule.com This typically begins with the halogenation of (4-chlorophenyl)-phenylmethanol using a reagent like thionyl chloride. The resulting intermediate is then reacted with acetylpiperazine. Subsequently, the acetyl group is removed by cleavage with dilute sulfuric acid. The final step is the N-alkylation of the piperazine (B1678402) ring with 3-methylbenzyl chloride to yield meclizine. wikipedia.org An alternative to the final N-alkylation step is a reductive N-alkylation using 3-methylbenzaldehyde (B113406), with hydrogen gas and a Raney nickel catalyst. wikipedia.org The free base is then treated with hydrochloric acid to form the dihydrochloride (B599025) salt. researchgate.net

Another described synthetic scheme starts with 1-(chloromethyl)-3-methylbenzene and piperazine to synthesize 1-[(3-methylphenyl) methyl] piperazine dihydrochloride. This intermediate is then reacted with (4-chlorophenyl) phenylmethyl chloride to produce meclizine, which is subsequently acidified with hydrochloric acid to obtain meclizine hydrochloride. researchgate.net

More contemporary approaches focus on improving the efficiency and environmental footprint of the synthesis. One such method is hydrogen borrowing catalysis, which offers a green and atom-economical alternative to traditional N-alkylation. thieme-connect.de This reaction utilizes amines and alcohols as coupling partners in the presence of a transition metal catalyst, producing water as the sole by-product. thieme-connect.de A scalable synthesis of meclizine has been reported employing an iridium-catalyzed hydrogen borrowing reaction, which provides the hydrochloride salt in good yield with low residual metal content. thieme-connect.de

In 2019, a base-mediated 1,6-conjugate addition of heterocyclic amines to substituted para-quinone methides was described as a method to produce unsymmetrical benzhydryl amines, a scaffold present in meclizine. acs.org This one-pot methodology offers the potential for the synthesis of meclizine and its analogs. acs.org

Interactive Data Table: Comparison of Synthetic Routes for Meclizine Hydrochloride

Route Key Starting Materials Key Reactions Catalyst/Reagents Key Intermediates Reference
Classical Route 1(4-Chlorophenyl)-phenylmethanol, Acetylpiperazine, 3-Methylbenzyl chlorideHalogenation, N-Alkylation, DeprotectionThionyl chloride, Sulfuric acid(4-Chlorophenyl)phenylmethyl chloride, Acetylpiperazine derivative wikipedia.orgsmolecule.com
Classical Route 21-(Chloromethyl)-3-methylbenzene, Piperazine, (4-Chlorophenyl) phenylmethyl chlorideN-Alkylation-1-[(3-Methylphenyl) methyl] piperazine dihydrochloride researchgate.net
Reductive Amination(4-Chlorophenyl)-phenylmethanol, Piperazine, 3-MethylbenzaldehydeReductive N-AlkylationHydrogen, Raney nickel- wikipedia.org
Hydrogen BorrowingAmine, AlcoholHydrogen Borrowing CatalysisIridium-based complex- thieme-connect.de
Conjugate AdditionHeterocyclic amine, Substituted para-quinone methideBase-mediated 1,6-conjugate additionBase- acs.org

Stereoselective Synthesis Approaches for Meclizine Hydrochloride

Meclizine is a racemic mixture, containing a 1:1 ratio of its two stereoisomers. wikipedia.org The development of stereoselective synthetic methods is crucial for investigating the pharmacological properties of individual enantiomers. Research has demonstrated the stereoselective disposition of meclizine hydrochloride enantiomers in biological systems, highlighting the importance of chiral separation and synthesis. smolecule.comresearchgate.net

Enantiomeric resolution of meclizine hydrochloride has been achieved using polysaccharide-based chiral stationary phases in high-performance liquid chromatography (HPLC). smolecule.comresearchgate.net Specifically, cellulose (B213188) tris(4-methylbenzoate) has been used as a chiral selector. smolecule.comresearchgate.net Molecular docking studies have been employed to determine the elution order of the enantiomers, suggesting that hydrogen bonding and π–π interactions are key to the chiral recognition mechanism. researchgate.net While these methods focus on separation, the principles can inform the design of stereoselective syntheses. The development of predictive tools, rooted in physical organic chemistry, is evolving to better navigate the complexities of stereoselective synthesis. rsc.org

Advanced Synthetic Methodologies for Meclizine Hydrochloride Analogs

The core structure of meclizine, featuring a diarylmethylpiperazine moiety, is a common scaffold in a number of biologically active compounds. acs.orgsci-hub.se Advanced synthetic methodologies are being explored to generate analogs of meclizine with potentially enhanced or novel therapeutic properties.

One approach involves the modification of the piperazine ring. For instance, the synthesis of various N,N′-piperazine derivatives has been reported, which could be adapted for meclizine analogs. researchgate.net A base-mediated 1,6-conjugate addition to para-quinone methides has been highlighted as a versatile method for creating unsymmetrical benzhydryl amines, which is the core of meclizine and its analogs like hydroxyzine (B1673990) and cetirizine. acs.org

Furthermore, research into the synthesis of related first-generation antihistamines provides insights into potential strategies for meclizine analogs. For example, a microwave-assisted nucleophilic substitution has been used to synthesize an intermediate for pyrilamine, which is then coupled with an alcohol. thieme-connect.de Such strategies could be adapted to create a library of meclizine analogs by varying the substituent on the benzyl (B1604629) ring or the benzhydryl group.

Impurity Profiling and Control in Meclizine Hydrochloride Synthesis Research

Impurity profiling is a critical aspect of pharmaceutical process research to ensure the quality and safety of the final drug product. For meclizine hydrochloride, several potential impurities and degradation products have been identified and characterized. researchgate.netresearchgate.netoup.com

Stress testing of meclizine hydrochloride under various conditions (acidic, basic, oxidative, thermal, and photolytic) has revealed several degradation products. researchgate.netresearchgate.netoup.com A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed to separate meclizine from its degradation products. researchgate.netoup.com

Identified impurities include substances related to the starting materials and intermediates, as well as degradation products. researchgate.netresearchgate.net Common impurities that have been identified and characterized include:

m-tolylmethanol (Impurity-1) researchgate.netresearchgate.net

(4-chlorophenyl)-phenyl-methanol (Impurity-4) researchgate.netresearchgate.net

Meclizine N-oxide (Impurity-5) researchgate.netresearchgate.netoup.com

1-((4-chlorophenyl)(phenyl)methyl)piperazine (Impurity-6) researchgate.netresearchgate.netoup.com

Impurity-4 and Impurity-6 are noted as common degradation products for antihistamines containing a diphenylmethyl piperazine core. researchgate.netresearchgate.net Meclizine N-oxide (Impurity-5) is a common oxidative degradation product. researchgate.netoup.comoup.com Another potential impurity is 1,4-bis(3-methylbenzyl)piperazine, which can be formed as a side product during synthesis. veeprho.com

Control of these impurities is achieved through careful optimization of reaction conditions, purification of intermediates, and the use of validated analytical methods to monitor the purity of the final product. researchgate.net

Interactive Data Table: Identified Impurities in Meclizine Hydrochloride Synthesis

Impurity Name Impurity Type Potential Origin Analytical Method for Detection Reference
m-tolylmethanolRelated Substance/Degradation ProductStarting material/DegradationRP-HPLC researchgate.netresearchgate.net
(4-chlorophenyl)-phenyl-methanolRelated Substance/Degradation ProductStarting material/DegradationRP-HPLC researchgate.netresearchgate.net
Meclizine N-oxideDegradation ProductOxidationRP-HPLC researchgate.netresearchgate.netoup.com
1-((4-chlorophenyl)(phenyl)methyl)piperazineDegradation ProductDegradation of meclizineRP-HPLC researchgate.netresearchgate.netoup.com
1,4-bis(3-methylbenzyl)piperazineProcess-Related ImpuritySide reaction during synthesis- veeprho.com

Green Chemistry Principles in Meclizine Hydrochloride Production Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. pfizer.com Research into the synthesis of meclizine hydrochloride is reflecting this trend by exploring more sustainable and environmentally benign methodologies. thieme-connect.deejcmpr.com

The twelve principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents, provide a framework for these efforts. pfizer.com In the context of meclizine synthesis, a key area of focus is the replacement of traditional, hazardous reagents and multi-step processes with more efficient catalytic methods. thieme-connect.de

The application of hydrogen borrowing catalysis is a prime example of green chemistry in action for N-alkylation reactions. thieme-connect.de This method is atom-economical, uses readily available alcohols and amines, and produces water as the only theoretical byproduct, thus reducing waste. thieme-connect.de The use of recyclable catalysts, such as magnetic nanocatalysts, is another green approach being investigated for similar transformations. thieme-connect.de

Furthermore, the development of analytical methods for meclizine hydrochloride is also being viewed through a green lens. researchgate.netd-nb.infonih.gov This includes developing methods that use less hazardous solvents, reduce energy consumption, and minimize waste generation. researchgate.netd-nb.info The evaluation of the "greenness" of analytical methods using metrics like the Analytical Eco-Scale is becoming more common. researchgate.netd-nb.info

While specific research on the large-scale green production of meclizine hydrochloride is not extensively detailed in the provided results, the trends in synthetic and analytical chemistry strongly suggest a move towards more sustainable practices in its future manufacturing processes. pfizer.comejcmpr.com

Molecular and Cellular Pharmacology of Meclizine Hydrochloride

Receptor Interaction Mechanisms of Meclizine (B1204245) Hydrochloride

The therapeutic and physiological effects of meclizine are rooted in its ability to bind to and modulate the activity of specific G-protein coupled receptors (GPCRs).

The principal mechanism of action for meclizine hydrochloride is its function as a potent antagonist at the histamine (B1213489) H1 receptor. nih.govdrugbank.com Rather than simply blocking the binding of the endogenous agonist, histamine, meclizine functions as an inverse agonist. drugbank.com This means it binds to the H1 receptor and stabilizes it in an inactive conformation, thereby reducing the receptor's basal level of activity even in the absence of histamine. This inverse agonism is crucial for suppressing the constitutive activity of the receptor, which contributes to its therapeutic efficacy. drugbank.com

Molecular docking and structural studies have provided significant insights into the binding of meclizine to the H1 receptor. Using techniques such as microcrystal electron diffraction (MicroED), the three-dimensional structure of meclizine has been determined, facilitating computational models of its interaction with the receptor's binding pocket. These studies have revealed that meclizine shares conserved binding sites with other H1 antihistamines. The interaction is stabilized by key amino acid residues within the receptor. Although the precise binding mode can vary, computational analyses have identified potential interactions with specific residues that anchor the drug molecule within the transmembrane domains of the receptor, preventing the conformational changes required for receptor activation.

Meclizine hydrochloride is known to exhibit central anticholinergic properties, which are attributable to its activity as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govmedcentral.com This action contributes to both its therapeutic effects, such as antiemesis, and some of its characteristic side effects. medcentral.com The muscarinic receptor family consists of five subtypes (M1-M5), all of which are GPCRs involved in a wide array of physiological functions in the central and peripheral nervous systems. nih.gov

While it is well-established that meclizine possesses anticholinergic activity, detailed studies characterizing its specific binding affinities (Ki values) and selectivity across the five muscarinic receptor subtypes are not extensively documented in publicly available literature. As a first-generation antihistamine, it is generally considered to be non-selective in its interactions. nih.gov This lack of selectivity for a specific muscarinic subtype is a common feature among older antihistaminic agents and contrasts with more modern, selective antimuscarinic drugs.

While meclizine's primary targets are H1 and muscarinic receptors, its chemical structure allows for potential low-affinity interactions with other receptors. For instance, the atypical antipsychotic clozapine, which has inhibitory effects on dopamine (B1211576) D4, serotonin (B10506) 5-HT2, alpha-adrenergic, and histamine H1 receptors, has been shown to counteract physiological responses that are also modulated by H1 antagonists. nih.gov Although comprehensive binding affinity data for meclizine across a wide panel of CNS receptors is limited, its classification as a first-generation agent implies a broader, less selective pharmacological profile compared to second-generation antihistamines. The table below summarizes the known and potential receptor interactions for meclizine.

Receptor TargetInteraction TypeKnown/Potential EffectSupporting Evidence
Histamine H1Inverse AgonistPrimary mechanism of action for antiemetic and antivertigo effects.Well-documented; core to its classification. drugbank.com
Muscarinic (M1-M5)AntagonistContributes to antiemetic effects and anticholinergic side profile.Clinically observed anticholinergic actions. nih.govmedcentral.com
Dopamine ReceptorsPotential AntagonistPotential for weak interaction due to structural similarities with other CNS-active agents.Inferred from the pharmacology of first-generation antihistamines and emesis pathways. drugbank.comnih.gov
Serotonin ReceptorsPotential AntagonistPotential for weak interaction, given the role of 5-HT receptors in emesis.Inferred from the pharmacology of first-generation antihistamines and emesis pathways. drugbank.comnih.gov

Intracellular Signaling Pathways Modulated by Meclizine Hydrochloride

By binding to cell surface receptors, meclizine hydrochloride modulates intracellular signaling cascades, primarily those associated with G-protein coupled receptors.

The histamine H1 receptor is a canonical GPCR that couples to the Gq/11 family of G-proteins. When activated by histamine, the Gαq subunit activates the enzyme phospholipase C (PLC). PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and the expression of pro-inflammatory factors. Meclizine, acting as an inverse agonist on the H1 receptor, prevents this signaling cascade from being initiated, thereby blocking the downstream effects of histamine.

In addition to G-protein-mediated signaling, the activity of many GPCRs, including the histamine H1 receptor, is regulated by β-arrestin proteins. Following agonist-induced receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment has two main consequences: it sterically hinders further G-protein coupling, leading to signal desensitization, and it can initiate a separate wave of G-protein-independent signaling by acting as a scaffold for other signaling proteins like kinases.

Research on H1 receptor signaling has classified it as a "Class A" GPCR. This classification implies that it undergoes a transient interaction with β-arrestin, which primarily leads to rapid receptor desensitization and subsequent recycling back to the cell surface. By acting as an inverse agonist, meclizine stabilizes the inactive state of the H1 receptor, preventing the agonist-induced phosphorylation and subsequent β-arrestin recruitment. This action not only blocks the primary G-protein signal but also prevents the receptor from undergoing desensitization, keeping it in a state unresponsive to histamine.

Table of Mentioned Compounds

Compound Name
Meclizine Hydrochloride
Histamine
Acetylcholine
Clozapine
Dopamine
Serotonin (5-HT)
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Inositol 1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)

Downstream Effector Mechanisms in Cell-Based Assays

The cellular consequences of meclizine hydrochloride treatment, particularly those independent of its antihistaminic activity, are elucidated through various cell-based assays. These assays reveal that a primary downstream effect of meclizine is the reprogramming of cellular energy metabolism. wsu.edu In dorsal root ganglion (DRG) neurons, for instance, meclizine has been shown to rapidly enhance glycolysis. nih.gov This metabolic shift is critical for its protective effects against hypoxic stress. nih.gov

In cell-based models of hypoxia, meclizine treatment demonstrates several key protective downstream effects. It effectively prevents the depletion of adenosine (B11128) triphosphate (ATP), preserves cellular stores of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and glutathione, and curtails the accumulation of reactive oxygen species (ROS). nih.gov Furthermore, studies utilizing extracellular flux analyzers show that meclizine mitigates the hypoxia-induced loss of mitochondrial respiratory capacity in cultured DRG neurons, a key determinant of cellular fate under stress. nih.gov These assays collectively demonstrate that meclizine's influence on cellular signaling cascades results in enhanced metabolic plasticity and resilience against energy-compromising conditions. nih.govaccelevirdx.com

Molecular Mechanisms Beyond Receptor Antagonism

While meclizine is classically defined by its antagonism of the histamine H1 receptor, recent research has uncovered significant molecular mechanisms that are entirely distinct from this action. These novel mechanisms center on the modulation of fundamental cellular energy pathways. wsu.edunih.gov

Mitochondrial Respiration Modulation and Energy Metabolism

A key discovery in the molecular pharmacology of meclizine is its ability to inhibit mitochondrial respiration. nih.gov Intriguingly, this inhibitory effect is observed in intact cells but is absent when tested in isolated mitochondria. nih.govresearchgate.net This finding indicates an unorthodox mechanism of action, distinct from canonical mitochondrial inhibitors that directly target the oxidative phosphorylation machinery. researchgate.net

The attenuation of mitochondrial respiration by meclizine prompts a compensatory shift in cellular energy production towards glycolysis. wsu.edunih.gov This metabolic reprogramming has been identified through nutrient-sensitized chemical screening, which flags compounds that selectively impair the viability of cells reliant on oxidative metabolism (grown in galactose) versus those that can utilize glycolysis (grown in glucose). wsu.edu This modulation of energy metabolism is considered a central component of the neuroprotective and cardioprotective effects observed in preclinical models of ischemia-reperfusion injury. wsu.edu

Targeting of Specific Enzymes (e.g., PCYT2)

The indirect mechanism by which meclizine inhibits mitochondrial respiration has been traced to its direct interaction with a specific cytosolic enzyme: CTP:phosphoethanolamine cytidylyltransferase (PCYT2). nih.govbroadinstitute.org PCYT2 is a key enzyme in the Kennedy pathway, which is responsible for the de novo biosynthesis of the crucial membrane phospholipid, phosphatidylethanolamine (B1630911) (PE). nih.govresearchgate.netnih.gov

Metabolic profiling studies have shown that treatment with meclizine leads to a significant and sharp accumulation of cellular phosphoethanolamine (PEtn), the substrate for PCYT2. nih.gov Subsequent in vitro enzyme assays confirmed that meclizine directly inhibits PCYT2 activity. nih.gov The accumulated PEtn itself then acts as an endogenous inhibitor of mitochondrial respiration, thus explaining why meclizine's effect is only seen in intact cells where this metabolic cascade can occur. nih.gov This discovery identifies meclizine as the first pharmacological inhibitor of the Kennedy pathway. nih.gov

The interaction between meclizine and PCYT2 has been characterized kinetically, as detailed in the table below.

ParameterValueDescription
Target Enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2)A key regulatory enzyme in the Kennedy pathway for phosphatidylethanolamine biosynthesis. nih.govnih.gov
Mechanism of Inhibition Non-competitiveMeclizine binds to a site on the enzyme distinct from the substrate-binding site. nih.gov
Inhibition Constant (Ki) ~31 µMRepresents the concentration of meclizine required to produce half-maximum inhibition. nih.gov

Cellular and Subcellular Distribution Research in In Vitro Models

While direct, high-resolution studies mapping the precise subcellular distribution of meclizine in in vitro models are not extensively detailed in the literature, its identified mechanism of action provides strong evidence for its primary localization. The direct molecular target of meclizine's metabolic effects is the enzyme PCYT2, which functions in the cytosol. nih.govbroadinstitute.org

Therefore, meclizine must cross the plasma membrane and distribute within the cytoplasm to engage with PCYT2. Its ability to inhibit this cytosolic enzyme, leading to the accumulation of phosphoethanolamine that subsequently affects mitochondrial function, confirms a cytosolic site of action. nih.gov This demonstrates a clear example of a drug acting within one cellular compartment—the cytosol—to induce a profound functional change in another—the mitochondria.

Preclinical Pharmacokinetics and Metabolism Research of Meclizine Hydrochloride

Absorption Mechanisms in In Vitro and Animal Models

Meclizine (B1204245) hydrochloride is absorbed following oral administration. nih.gov Studies in animal models, specifically rats and beagle dogs, have explored its absorption characteristics. When administered orally to rats, the time to reach peak plasma levels was approximately 49.0 minutes. nih.gov In beagle dogs, the peak plasma concentration after oral administration was reached at a mean time of 70.0 minutes. nih.gov

A study comparing different administration routes in rats found that intranasal administration resulted in significantly higher and more rapid absorption compared to the oral route. nih.gov Intranasal delivery in rats was about six times more effective in terms of the area under the plasma concentration-time curve than oral administration. nih.gov Similarly, in beagle dogs, intranasal absorption was about four times greater than that of an equivalent oral dose. nih.gov The time to reach peak plasma levels after intranasal administration was substantially shorter in both species, being approximately 8.5 minutes in rats and 11.9 minutes in dogs. nih.gov

It is noted that meclizine has low solubility in water, which may contribute to a delayed onset of action. wikipedia.org

Permeability Studies Across Biological Barriers in Research Systems (e.g., Blood-Brain Barrier)

Meclizine is known to cross the blood-brain barrier. nih.govmedchemexpress.com The blood-brain barrier's function is to limit the passage of molecules from the bloodstream into the brain, which it achieves through restrictive tight junctions and active efflux transport proteins. nih.gov While specific in vitro permeability coefficient data for meclizine across the blood-brain barrier is not detailed in the provided results, the ability of meclizine to cause central nervous system effects like drowsiness is indicative of its capacity to penetrate this barrier. nih.govdrugs.com The chemoreceptor trigger zone (CTZ) in the medulla, a target for meclizine's antiemetic action, is located in an area where the blood-brain barrier is relatively permeable. drugbank.com

Distribution Studies in Animal Models

The distribution of meclizine has been investigated in animal models. nih.gov Following administration, meclizine distributes throughout the body. wikipedia.org In rats, a major metabolite of meclizine, norchlorcyclizine, has been found to distribute extensively through body tissues. wikipedia.org While specific tissue distribution data from preclinical species is limited in the search results, the volume of distribution in humans has been estimated to be approximately 6.78 ± 3.52 L, although human drug distribution characteristics are largely unknown. nih.govfda.govfda.govpfizer.comfda.gov

Tissue Accumulation and Elimination Kinetics in Preclinical Species

Pharmacokinetic studies in mice have provided insights into the accumulation and elimination of meclizine. researchgate.netplos.org After a single oral dose of 2 mg/kg in mice, the maximum drug concentration (Cmax) was 60.7 ng/mL. researchgate.netplos.org At a higher dose of 20 mg/kg, the Cmax in mice was 1020 ng/mL. researchgate.netplos.org Pharmacokinetic simulation studies in mice suggested that repeated doses of 2 mg/kg did not lead to accumulation effects. researchgate.net

Dose-finding studies in a mouse model of achondroplasia indicated that daily administration was necessary to maintain meclizine concentrations for therapeutic effect. plos.org The terminal elimination kinetics were found to be consistent across intravenous, intranasal, and oral routes within the same species (rats and dogs). nih.gov

The plasma elimination half-life of meclizine in humans is approximately 5-6 hours. drugbank.comfda.govfda.govpfizer.comfda.gov In children with achondroplasia, the mean elimination half-life (t1/2) was observed to be 8.5 hours. plos.orgplos.org

Pharmacokinetic Parameters of Meclizine in Different Species and Conditions

Species/Group Dose Cmax Tmax AUC (0-24h) t1/2
Mice 2 mg/kg 60.7 ng/mL researchgate.netplos.org - Lower than clinical dose researchgate.netplos.org -
Mice 20 mg/kg 1020 ng/mL researchgate.netplos.org - - -
Healthy Adult Humans 25 mg/day 68.4 ng/mL researchgate.netplos.org 3.11 h researchgate.netplos.org 446.5 ng·h/mL researchgate.netplos.org 5.11 h researchgate.netplos.org

Biotransformation Pathways of Meclizine Hydrochloride

The metabolic fate of meclizine in humans is not fully understood. drugs.comfda.govfda.govpfizer.com However, in vitro studies using human hepatic microsomes have shed light on its biotransformation. fda.govfda.govpfizer.com In rats, meclizine is known to be metabolized, likely in the liver. drugs.com The primary metabolic pathways are thought to involve aromatic hydroxylation or benzylic oxidation. drugbank.com

Major Metabolites Identification and Structural Elucidation in Research Samples

In rats, the main metabolite of meclizine has been identified as norchlorcyclizine. wikipedia.orgdrugs.com This metabolite is formed through the N-debenzylation of meclizine. nih.gov Norchlorcyclizine has a mono-substituted piperazine (B1678402) ring, in contrast to the di-substituted ring of the parent meclizine molecule. nih.gov Following administration to rats, norchlorcyclizine is excreted in the urine, while unchanged meclizine is found in the feces. drugs.comdrugbank.com

Cytochrome P450 Enzyme System Involvement in Meclizine Hydrochloride Metabolism (e.g., CYP2D6)

In vitro studies utilizing human hepatic microsomes and recombinant CYP enzymes have identified the cytochrome P450 system as central to meclizine metabolism. fda.govfda.govpfizer.comresearchgate.net Specifically, CYP2D6 has been identified as the dominant enzyme responsible for the metabolism of meclizine. nih.govdrugbank.comfda.govfda.govpfizer.comresearchgate.net The genetic polymorphism of the CYP2D6 enzyme is suggested to be a contributing factor to the significant interindividual variability observed in meclizine's effects and exposure. fda.govfda.govpfizer.comresearchgate.netplos.org

Further research indicates that meclizine itself can interact with other CYP enzymes. It has been shown to be a direct inhibitor and a mechanism-based inactivator of human CYP3A4. nih.gov In contrast, its metabolite, norchlorcyclizine, acts as a direct inhibitor of hepatic microsomal CYP3A activity but does not cause mechanism-based inactivation. nih.gov

Table of Compounds

Compound Name
Adrenaline
Alimemazine
Astemizole
Azatidine maleate
Bradykinin
Buclizine hydrochloride
Cetirizine
Chlorcyclizine hydrochloride
Chlorpheniramine maleate
Cimetidine
Cromolyn sodium
Cyclizine
Cyclophosphamide
Cyproheptadine hydrochloride
Deferroxamine mesylate
Famotidine
Fluvastatin
Histamine (B1213489)
Hydroxyzine (B1673990)
Lansoprazole
Levocetirizine (B1674955)
Levocetrazine
Lipopolysaccharide
Loratadine
Meclorethamine
Melphalan
Noradrenaline
Norchlorcyclizine
Omeprazole
Pantoprazole
Phenidamine tartarate
Promethazine hydrochloride
Quetiapine
Rabeprazole
Ranitidine
Sodium nitroprusside
Testosterone
Trimeprazine tartrate
Tripelenamine hydrochloride
Triprolidine hydrochloride

Phase II Metabolic Conjugation Pathways

Preclinical research indicates that meclizine hydrochloride undergoes metabolic transformations that can facilitate its excretion. While the primary oxidative metabolism is mediated by cytochrome P450 enzymes, particularly CYP2D6, subsequent Phase II conjugation reactions are crucial for the detoxification and elimination of the parent drug and its metabolites. nih.govdrugbank.comnih.govnih.gov

In a key preclinical study using a mouse model, administration of meclizine was shown to be an agonist for the constitutive androstane (B1237026) receptor (CAR). oup.com This activation of CAR by meclizine leads to the induction of several downstream genes involved in drug metabolism. oup.com Notably, meclizine treatment in wild-type mice resulted in a significant increase in the expression of UDP-glucuronosyltransferase-1A1 (UGT1A1). oup.com UGT1A1 is a critical Phase II enzyme responsible for glucuronidation, a process that attaches a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion. oup.com This induction of UGT1A1 suggests that glucuronidation is a likely and significant pathway in the Phase II metabolism of meclizine or its Phase I metabolites in this preclinical model. oup.com

One of the identified primary metabolites of meclizine in rats is norchlorcyclizine. usda.govcapes.gov.br This metabolite is formed through the metabolic processes that meclizine undergoes in the rat. capes.gov.br It is plausible that norchlorcyclizine, or other Phase I metabolites resulting from aromatic hydroxylation or benzylic oxidation, could serve as substrates for conjugation reactions, including glucuronidation mediated by enzymes such as UGT1A1. drugbank.comnih.gov

Table 1: Induction of Phase II Metabolic Enzyme by Meclizine in Mice

Enzyme Function Observation in Preclinical Models
UDP-glucuronosyltransferase-1A1 (UGT1A1) Catalyzes the transfer of glucuronic acid to substrates (glucuronidation). Expression is strongly increased in the liver of mice treated with meclizine, mediated by the constitutive androstane receptor (CAR). oup.com

Excretion Mechanisms in Preclinical Research

The elimination of meclizine hydrochloride and its metabolites from the body has been investigated in preclinical models, revealing multiple excretion pathways. The general finding is that meclizine is excreted through both renal and fecal routes. nih.govdrugbank.comnih.gov The parent compound is primarily found unchanged in the feces, while its metabolites are predominantly excreted in the urine. nih.govdrugbank.comnih.gov

A significant finding from preclinical studies in mice is the meclizine-induced upregulation of the multidrug resistance-associated protein 2 (MRP2). oup.com MRP2, also known as ABCC2, is an ATP-binding cassette (ABC) transporter protein located on the apical membrane of hepatocytes, which plays a crucial role in the biliary excretion of drugs and their conjugates, particularly glucuronidated metabolites. researchgate.net The induction of MRP2 expression by meclizine in mice suggests a functional role for this transporter in the active secretion of meclizine conjugates from the liver into the bile, which is then eliminated via the feces. oup.comresearchgate.net This aligns with the observation of unchanged meclizine being present in the feces.

In rats, meclizine is metabolized to norchlorcyclizine, which is distributed throughout the body and is capable of crossing the placental barrier. capes.gov.br The excretion of this and other metabolites is understood to occur via the urine, following their formation. nih.govnih.gov While the specific mechanisms of renal excretion for meclizine metabolites have not been fully elucidated in preclinical studies, it is known that the kidneys play a role in their elimination. nih.govnih.gov

Table 2: Excretion Pathways and Transporters in Preclinical Research of Meclizine Hydrochloride

Excretion Route Description Associated Transporters/Mechanisms
Fecal Excretion A primary route for the elimination of unchanged meclizine. Mediated in part by the biliary efflux transporter Multidrug Resistance-Associated Protein 2 (MRP2) , which is induced by meclizine in mice. oup.com
Renal Excretion The main route for the elimination of meclizine metabolites. The drug is excreted as metabolites in the urine. nih.govnih.gov

Structure Activity Relationships Sar and Medicinal Chemistry of Meclizine Hydrochloride

Elucidation of Key Pharmacophores in Meclizine (B1204245) Hydrochloride

The pharmacophore of meclizine hydrochloride, essential for its antihistaminic activity, comprises several key structural components. Like other piperazine-class antihistamines, it features two aryl groups (a phenyl and a chlorophenyl group) attached to a chiral carbon, and a piperazine (B1678402) ring, which in turn is connected to a methylbenzyl group. nih.gov The general structure for H1 antagonists includes two aromatic rings, a connecting atom (which is a chiral carbon in meclizine), a spacer, and a terminal tertiary amine, which is part of the piperazine ring in meclizine. damascusuniversity.edu.sy

The key pharmacophoric features are:

Diaryl Methane Moiety: The (4-chlorophenyl)-phenylmethyl group is a critical feature. The two aromatic rings must be able to adopt a non-coplanar conformation for optimal interaction with the H1-receptor. damascusuniversity.edu.sy

Piperazine Ring: This heterocyclic ring with its two nitrogen atoms is a common feature among many H1 antihistamines. gpatindia.com The tertiary amine within this ring is typically protonated at physiological pH, which is important for receptor binding. damascusuniversity.edu.sy

Methylbenzyl Group: The substituent on the second nitrogen of the piperazine ring also influences activity.

Recent studies using Microcrystal Electron Diffraction (MicroED) have provided a detailed three-dimensional structure of meclizine dihydrochloride (B599025), further refining our understanding of its pharmacophoric arrangement in the solid state. nih.govnih.govbiorxiv.org

Design and Synthesis of Meclizine Hydrochloride Derivatives for Mechanistic Studies

The synthesis of meclizine and its derivatives has been a key area of study to probe its mechanism of action and to develop new compounds with improved properties. The classical synthesis of meclizine involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine (B1679854) with 3-methylbenzyl chloride. wikipedia.org An alternative route involves the reductive amination of 3-methylbenzaldehyde (B113406) with the same piperazine derivative, using hydrogen over a Raney nickel catalyst. wikipedia.orggpatindia.com

The design and synthesis of derivatives often focus on modifying specific parts of the meclizine scaffold:

Aryl Ring Substituents: Altering the substituents on the phenyl and chlorophenyl rings can modulate potency and selectivity. Halogenated pheniramines, for instance, are significantly more potent than their non-halogenated counterparts. damascusuniversity.edu.sy

Piperazine Ring Modifications: Derivatives with modified piperazine rings have been synthesized to explore the impact on receptor binding and pharmacokinetic properties. researchgate.net

Deuterated Meclizine: The synthesis of deuterated forms of meclizine has been explored to investigate the effects on its metabolism and potentially develop compounds with improved pharmacokinetic profiles. google.com

These synthetic efforts provide valuable tools for studying the structure-activity relationships and the specific interactions of meclizine with its biological targets.

Impact of Structural Modifications on Receptor Binding Affinity and Selectivity

Structural modifications to the meclizine molecule have a significant impact on its binding affinity for the histamine (B1213489) H1 receptor and its selectivity over other receptors.

Aryl Groups: The two aryl groups are crucial for receptor binding. The ability of these rings to adopt a non-coplanar conformation is thought to be essential for a productive interaction with the H1 receptor. damascusuniversity.edu.sy

Piperazine Moiety: The flexible piperazine ring allows for conformational adaptation, which is important for binding to the H1 receptor. The basic nitrogen atom in the piperazine ring is believed to be protonated at physiological pH and forms an ionic bond with an acidic residue in the receptor. damascusuniversity.edu.sy

Para-substituent on the Aryl Ring: The nature of the substituent on the para position of the aryl ring is a primary structural differentiator among piperazine antihistamines and influences their potency. gpatindia.com

Compared to first-generation antihistamines like meclizine, second-generation compounds such as levocetirizine (B1674955) exhibit increased binding selectivity and reduced brain penetration, leading to fewer side effects. nih.gov Molecular docking studies have shown that levocetirizine forms additional interactions, such as a halogen bond with Lys191, which contributes to its higher receptor specificity.

Computational Chemistry Approaches to Meclizine Hydrochloride Analog Design (e.g., Molecular Docking)

Computational chemistry, particularly molecular docking, has become an invaluable tool in understanding the binding of meclizine to the histamine H1 receptor and in the design of new analogs. nih.govescholarship.org

Molecular docking studies have successfully predicted the binding mode of meclizine within the H1 receptor. These studies have identified key amino acid residues that interact with the drug, including Trp103, Asp107, His450, and Tyr458. The docking analysis also revealed that the conformation of meclizine when bound to the receptor is different from its structure in the solid (drug formulation) state, highlighting the conformational flexibility of the molecule. nih.govescholarship.org

These computational approaches allow for:

Virtual Screening: Screening large libraries of virtual compounds to identify potential new H1 antagonists.

SAR Analysis: Rationalizing the structure-activity relationships observed for a series of analogs.

Lead Optimization: Guiding the design of new analogs with improved potency and selectivity.

By combining computational methods with experimental data, researchers can accelerate the drug discovery process and design more effective and safer antihistamines.

Stereochemical Considerations in Meclizine Hydrochloride Activity (e.g., Enantiomer Specificity)

Meclizine possesses a chiral center and is administered as a racemate, a 1:1 mixture of its two enantiomers, (R)-meclizine and (S)-meclizine. nih.govwikipedia.org The study of the individual enantiomers is crucial as they can exhibit different pharmacological and pharmacokinetic properties.

Recent research has utilized Microcrystal Electron Diffraction (MicroED) to determine the three-dimensional crystal structure of meclizine dihydrochloride, revealing that the R and S enantiomers pack as repetitive double layers in the crystal lattice. nih.govnih.govbiorxiv.org

Molecular docking studies have explored the binding of the individual enantiomers to the histamine H1 receptor. nih.gov These studies suggest that both enantiomers can bind to the receptor, but they may adopt slightly different conformations and engage in different interactions. For example, the (S)-enantiomer was found to have an additional pi-stacking interaction with Phe432, which could potentially enhance its binding affinity compared to the (R)-enantiomer. nih.gov

The development of analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), has been essential for the separation and quantification of the individual enantiomers of meclizine. nih.govnih.govbenthamdirect.com These methods are critical for studying the stereoselective properties of the drug and for quality control of pharmaceutical formulations.

Advanced Analytical Methodologies in Meclizine Hydrochloride Research

Chromatographic Techniques for Meclizine (B1204245) Hydrochloride Research

Chromatographic separation is a cornerstone of meclizine hydrochloride analysis, enabling the isolation of the parent drug from impurities, degradation products, and metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the purity assessment and quantification of meclizine hydrochloride. oup.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering robust and reliable analysis.

A typical RP-HPLC method for meclizine hydrochloride might utilize a C8 or C18 column. oup.combepls.com The mobile phase often consists of a mixture of an aqueous buffer (such as triethylamine (B128534) in water adjusted to an acidic pH with orthophosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). oup.combepls.comjaper.in Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently used for routine analysis. researchgate.net Detection is commonly achieved using a UV-Vis detector, with the wavelength set to maximize the absorbance of meclizine hydrochloride, typically around 225 nm or 229 nm. oup.combepls.com

The development of stability-indicating HPLC methods is crucial for assessing the degradation of meclizine hydrochloride under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. oup.comoup.com These methods can effectively separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient and characterization of the impurities. researchgate.netresearchgate.net For instance, under acidic stress, meclizine hydrochloride has been shown to degrade, forming impurity-1, while under thermal stress, impurities-4 and -6 have been detected. researchgate.net

The performance of these HPLC methods is validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). oup.com

Table 1: Example of HPLC Method Parameters for Meclizine Hydrochloride Analysis

ParameterValue
Column C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.2% Triethylamine in water : Methanol (65:35 v/v), pH 3.0 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 229 nm
Injection Volume 20 µL
Linearity Range 10 - 120 µg/mL
Correlation Coefficient (r²) 0.9996
LOD (Impurity 1) 0.315 µg/mL
LOQ (Impurity 1) 0.955 µg/mL

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. japer.in This results in significantly improved resolution, faster analysis times, and increased sensitivity. For meclizine hydrochloride analysis, UPLC methods can offer a distinct advantage, particularly when dealing with complex matrices or the need to detect trace-level impurities.

A UPLC method for meclizine can employ a mobile phase of acetonitrile and water containing monobasic sodium phosphate (B84403), with the pH adjusted to 4 using phosphoric acid. japer.in The enhanced resolution of UPLC allows for sharper peaks and better separation from potential interferences. japer.in The increased sensitivity of UPLC leads to lower limits of detection (LOD) and quantification (LOQ), which is beneficial for the analysis of low-concentration samples. For example, a UPLC method for meclizine reported an LOD of 0.3 ± 0.5 µg/mL and an LLOQ of 1.1 ± 0.6 µg/mL. japer.in

Table 2: UPLC Method Parameters for Meclizine Analysis

ParameterValue
Mobile Phase Acetonitrile : Water (60:30 v/v) with 0.7 g monobasic sodium phosphate per 100 mL, pH 4 with phosphoric acid
Flow Rate 1.5 mL/min
Detection Wavelength 232 nm
Retention Time 7.6 minutes
LOD 0.3 ± 0.5 µg/mL
LLOQ 1.1 ± 0.6 µg/mL

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of small, volatile, and thermally stable molecules. nih.gov In the context of meclizine hydrochloride research, GC-MS is primarily applied to the analysis of its metabolites. Since many drug metabolites are not sufficiently volatile for direct GC analysis, a derivatization step is often required to increase their volatility. nih.gov

The process involves separating the metabolites in the gas phase using a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the metabolite by comparing it to spectral libraries. nih.gov While specific GC-based studies on meclizine metabolites are not extensively detailed in recent literature, the technique remains a viable and valuable approach for metabolic profiling. nih.gov

Spectroscopic Characterization Methods for Meclizine Hydrochloride and Metabolites

Spectroscopic techniques are indispensable for the structural elucidation of meclizine hydrochloride and its metabolites, providing detailed information about their molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the precise structure of organic molecules. core.ac.uk It provides detailed information about the carbon-hydrogen framework of a compound. While single-crystal X-ray diffraction has historically been a primary method for determining 3D structures, it was unsuccessful for meclizine for many years. nih.gov The three-dimensional structure of meclizine dihydrochloride (B599025) was eventually determined using microcrystal electron diffraction (MicroED). nih.gov

NMR spectroscopy, however, remains a critical tool for confirming the structure of meclizine hydrochloride and for the structural elucidation of its impurities and metabolites in solution. scilit.com Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments like COSY, HSQC, and HMBC, can be used to piece together the complete chemical structure of these compounds. core.ac.uk

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. bris.ac.uk For meclizine hydrochloride, which has a molecular weight of 390.9 g/mol , MS is a key tool for its identification and characterization. nih.gov

When coupled with a chromatographic technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for analyzing meclizine and its metabolites in complex biological matrices. tandfonline.comnih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable for drug metabolite identification as it provides highly accurate mass measurements, which can help in determining the elemental composition of a metabolite. nih.gov

An enantioselective LC-MS method has been developed to separate and quantify the enantiomers of meclizine, (+) Meclizine and (-) Meclizine. tandfonline.com This method utilized a chiral column and a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. tandfonline.com The detection was achieved using mass spectrometry, which allowed for a low limit of detection (1.0 ng/mL) and quantification (5.0 ng/mL). tandfonline.com

Table 3: LC-MS Method for Meclizine Enantiomer Separation

ParameterValue
Column Phenomenex® lux cellulose (B213188) 1 C18 (250 mm × 4.6 mm i.d, 5 µm)
Mobile Phase Acetonitrile : 5 mM Ammonium formate pH 5.5 (90:10 v/v)
Flow Rate 0.4 mL/min
Retention Time (+) Meclizine 1.58 min
Retention Time (-) Meclizine 2.20 min
LOD 1.0 ng/mL
LOQ 5.0 ng/mL
Linearity Range 1 - 5 ng/mL
Correlation Coefficient (r²) 0.999

UV/Visible Spectroscopy for Quantitative Analysis in Research Settings

UV/Visible spectroscopy is a straightforward and cost-effective analytical technique frequently employed in research for the quantitative determination of meclizine hydrochloride. allmultidisciplinaryjournal.com This method operates on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For meclizine hydrochloride, quantitative analysis is typically performed by measuring its absorbance at its wavelength of maximum absorption (λmax). allmultidisciplinaryjournal.com

Research studies have established various methods using different solvents and analytical approaches. A common method involves dissolving meclizine hydrochloride in a solvent mixture, such as methanol and dimethylformamide (DMF) or methanol and distilled water, and measuring the absorbance at a λmax of approximately 230 nm or 232 nm. allmultidisciplinaryjournal.comrjptonline.orgnih.gov The linearity of these methods has been confirmed over specific concentration ranges, typically between 5 and 35 µg/ml, with high correlation coefficient (R²) values, often exceeding 0.999, which indicates a strong linear relationship between concentration and absorbance. allmultidisciplinaryjournal.comrjptonline.org

In addition to the standard zero-order spectroscopy (Method A), which measures absorbance at a single wavelength, other techniques have been developed to enhance specificity and accuracy. rjptonline.orgwisdomlib.org These include first-order derivative spectroscopy (Method B), which can help resolve overlapping spectra, and the area under the curve (AUC) method (Method C), which calculates the area under the absorption spectrum within a specified wavelength range (e.g., 228-234 nm). allmultidisciplinaryjournal.comrjptonline.org These methods have been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating their accuracy, precision, and reliability for quantifying meclizine hydrochloride in bulk drug and research formulations. allmultidisciplinaryjournal.com

Table 1: Comparison of UV/Visible Spectroscopic Methods for Meclizine Hydrochloride Analysis This is an interactive table. You can sort and filter the data.

Method Type Wavelength (λmax) / Range Solvent System Linearity Range (µg/mL) Correlation Coefficient (R²) Source
Zero-Order 232 nm Methanol:DMF (40:60) 5-25 0.999 allmultidisciplinaryjournal.com
Zero-Order (Method A) 230 nm Methanol & Distilled Water 5-35 Not Specified rjptonline.orgresearchgate.net
First-Order Derivative (Method B) 238.5 nm Methanol & Distilled Water 10-60 Not Specified rjptonline.orgresearchgate.net
Area Under Curve (Method C) 228-234 nm Methanol & Distilled Water 10-60 Not Specified rjptonline.orgresearchgate.net

Bioanalytical Method Development for Research Samples (e.g., animal plasma, cell lysates)

The quantitative analysis of meclizine hydrochloride in biological matrices, such as animal plasma or cell lysates, is essential for preclinical pharmacokinetic and toxicokinetic studies. grafiati.com These analyses require highly sensitive, selective, and robust bioanalytical methods capable of measuring low concentrations of the drug in complex biological environments. grafiati.com While specific validated methods for meclizine in cell lysates are not extensively detailed in the literature, the principles of bioanalytical method development using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) are well-established and applicable. grafiati.comnih.gov

The development of a bioanalytical method for research samples involves several critical stages. grafiati.com

Sample Preparation: This is a crucial step to remove interfering endogenous substances, such as proteins and lipids, from the sample matrix. grafiati.com Common techniques include protein precipitation, where an organic solvent like acetonitrile or methanol is added to the plasma or lysate to denature and precipitate proteins. researchgate.net Another method is liquid-liquid extraction (LLE), which uses an organic solvent (e.g., ethyl acetate) to selectively extract the drug from the aqueous biological sample, providing a cleaner extract for analysis. nih.gov

Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is the most common separation technique. A C8 or C18 analytical column is typically used to separate meclizine from any remaining matrix components and potential metabolites. oup.com The mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate), is optimized to achieve a sharp, well-defined peak with a short retention time. nih.govresearchgate.net

Detection and Quantification: For high sensitivity and selectivity, tandem mass spectrometry (MS/MS) is the detector of choice. nih.gov The analysis is often performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (meclizine) and a stable isotope-labeled internal standard are monitored. This approach provides excellent specificity and allows for accurate quantification even at very low concentrations (pg/mL or ng/mL range). nih.govresearchgate.net

Method Validation: Before application in research studies, the method must be rigorously validated according to established guidelines. researchgate.net Validation assesses parameters such as linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and the stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term storage). nih.govnih.gov

Table 2: Typical Validation Parameters for a Bioanalytical HPLC Method in Animal Plasma This is an interactive table. You can sort and filter the data.

Validation Parameter Description Typical Acceptance Criteria for Research Source
Linearity The ability to elicit results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99 researchgate.net
Accuracy The closeness of determined value to the nominal concentration. Mean value should be within ±15% of the nominal value (±20% at LLOQ). nih.gov
Precision The agreement between a series of measurements from multiple sampling of the same sample. Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). nih.gov
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard. researchgate.net
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. Analyte response is at least 5 times the blank response; accuracy within 20% and precision ≤ 20%. researchgate.net
Recovery The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. Consistent, precise, and reproducible. researchgate.net

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. | nih.gov |

Impurity Characterization Techniques in Research Contexts

Ensuring the purity of meclizine hydrochloride is critical in research to guarantee that observed biological effects are attributable to the compound itself and not to its impurities. The characterization of impurities is typically achieved using stability-indicating analytical methods, with reversed-phase high-performance liquid chromatography (RP-HPLC) being the most powerful and widely used technique. oup.comoup.com

A stability-indicating method is designed to separate the active pharmaceutical ingredient from its potential degradation products and process-related impurities. oup.com The development of such a method for meclizine hydrochloride involves subjecting the drug to forced degradation (stress testing) under various conditions, including acidic, basic, oxidative, and thermal stress. oup.com This process intentionally generates impurities and degradation products that might be expected to form during synthesis or storage.

The analytical method, typically employing a C8 column with a mobile phase of methanol and a buffered aqueous solution, is then optimized to achieve baseline separation of the meclizine peak from all impurity peaks. oup.comoup.com A photo-diode array (PDA) detector is commonly used, with detection set at a wavelength such as 229 nm, where both the parent drug and its impurities exhibit absorbance. oup.comoup.com

Through these studies, several process-related and degradation-related impurities of meclizine have been identified and characterized. oup.comresearchgate.net The identification is often confirmed by comparing the retention times of the unknown peaks with those of known impurity standards. oup.comresearchgate.net

Table 3: Identified Impurities of Meclizine Hydrochloride in Research Contexts This is an interactive table. You can sort and filter the data.

Impurity Number Chemical Name Retention Time (min) Source
Impurity-1 m-tolylmethanol 3.1 researchgate.net
Impurity-2 Unidentified Degradation Product 3.7 researchgate.net
Impurity-3 Unidentified Degradation Product 4.0 researchgate.net
Impurity-4 (4-chlorophenyl)-phenyl-methanol 6.5 researchgate.net
Impurity-5 Meclizine N-oxide 12.8 researchgate.net

Table of Mentioned Compounds

Compound Name
Meclizine Hydrochloride
Methanol
Dimethylformamide (DMF)
Acetonitrile
Ammonium Formate
Ethyl Acetate
m-tolylmethanol
(4-chlorophenyl)-phenyl-methanol
Meclizine N-oxide

Emerging Research Areas and Future Directions for Meclizine Hydrochloride

Meclizine (B1204245) Hydrochloride as a Molecular Probe in Neuropharmacology Research

Meclizine hydrochloride is increasingly being recognized for its potential as a molecular probe in neuropharmacology research. Its ability to interact with various central nervous system targets beyond the histamine (B1213489) H1 receptor makes it a valuable tool for dissecting complex neurological pathways. For instance, studies have utilized meclizine to investigate structural and conformational changes in proteins like human serum albumin, demonstrating its utility in probing molecular interactions. drugbank.com This application can be extrapolated to neuropharmacological contexts to understand how meclizine and similar compounds bind to and modulate the function of neuronal proteins.

The neuroprotective effects of meclizine, observed in models of Huntington's disease, are not attributed to its antihistaminergic or antimuscarinic activities. nih.gov Instead, these effects strongly correlate with its ability to suppress mitochondrial respiration. nih.gov This positions meclizine as a specific tool to explore the role of cellular energy metabolism in neurodegeneration. By observing the downstream effects of meclizine-induced respiratory inhibition, researchers can gain insights into the metabolic pathways that contribute to neuronal cell death and identify potential therapeutic targets. nih.gov

Furthermore, the well-documented ability of meclizine to cross the blood-brain barrier is a crucial characteristic for a neuropharmacological probe. nih.govwikipedia.org This allows for in vivo studies to investigate its effects on the central nervous system directly. The sedative effects of meclizine have been correlated with its occupancy of H1 receptors in the brain, providing a quantifiable measure of its central activity that can be used as a benchmark in research. wikipedia.org

Investigation of Novel Molecular Targets and Pathways Beyond Classical Antihistamine Action

Recent research has significantly expanded our understanding of meclizine hydrochloride's mechanism of action, revealing several novel molecular targets and pathways that are independent of its classical antihistamine effects. One of the most significant discoveries is its role as a modulator of the constitutive androstane (B1237026) receptor (CAR, NR1I3), a key regulator of xenobiotic and endobiotic metabolism. clinicaltrials.gov Interestingly, meclizine acts as an agonist for the mouse CAR while functioning as an inverse agonist for the human CAR. clinicaltrials.gov This species-specific activity highlights the complexity of its interactions and has implications for its therapeutic applications, including a potential role in blocking tumorigenesis in hepatocellular carcinoma. clinicaltrials.gov

Another novel target identified is CTP:phosphoethanolamine cytidylyltransferase (PCYT2), a rate-limiting enzyme in the Kennedy pathway for phosphatidylethanolamine (B1630911) biosynthesis. By directly inhibiting PCYT2, meclizine leads to a buildup of its substrate, phosphoethanolamine, which in turn inhibits mitochondrial respiration. This discovery links the Kennedy pathway to mitochondrial function and provides a mechanistic explanation for meclizine's observed effects on cellular metabolism.

Beyond these specific targets, meclizine has been shown to inhibit fibroblast growth factor receptor 3 (FGFR3) signaling. nih.govnih.govplos.org This has led to its investigation as a repurposed drug for achondroplasia, a common form of dwarfism caused by gain-of-function mutations in the FGFR3 gene. nih.govnih.govplos.org Additionally, meclizine has been found to act as a functional inhibitor of acid sphingomyelinase. wikipedia.org It also exhibits weak antagonist activity at the serotonin (B10506) 5-HT2A receptor, the dopamine (B1211576) D2 receptor, and the α1-adrenergic receptor, which may contribute to its anxiolytic properties. wikipedia.org

Novel Target/PathwayEffect of MeclizineInvestigated For
Constitutive Androstane Receptor (CAR)Inverse agonist (human)Hepatocellular Carcinoma
PCYT2 / Kennedy PathwayInhibitionModulation of Mitochondrial Respiration
FGFR3 SignalingInhibitionAchondroplasia
Acid SphingomyelinaseFunctional inhibitorNot specified
Serotonin 5-HT2A ReceptorWeak antagonistAnxiolytic effects
Dopamine D2 ReceptorWeak antagonistAnxiolytic effects
α1-Adrenergic ReceptorWeak antagonistAnxiolytic effects

Theoretical Applications of Meclizine Hydrochloride's Scaffold in Drug Design for Other Therapeutic Areas

The chemical scaffold of meclizine hydrochloride, a member of the piperazine (B1678402) class of compounds, presents significant opportunities for drug design in various therapeutic areas beyond its current applications. nih.gov Its core structure, featuring a piperazine ring linking a substituted benzhydryl group and a benzyl (B1604629) group, provides a versatile framework that can be chemically modified to optimize activity against different biological targets. The known structure-activity relationships of piperazine-containing compounds, including their ability to interact with a wide range of receptors and enzymes, make this scaffold a valuable starting point for the development of new chemical entities.

The discovery of meclizine's activity as a human CAR inverse agonist opens up avenues for designing novel modulators of nuclear receptors. clinicaltrials.gov By modifying the substituents on the aromatic rings of the meclizine scaffold, medicinal chemists can aim to enhance potency and selectivity for CAR or even target other nuclear receptors involved in metabolic diseases and cancer. The goal would be to develop compounds with improved therapeutic profiles and reduced off-target effects.

Furthermore, the identification of PCYT2 as a direct target of meclizine suggests that its scaffold could be used to design new inhibitors of this enzyme and potentially other enzymes in the Kennedy pathway. clinpgx.org Such inhibitors could be valuable research tools to further elucidate the role of this pathway in health and disease, and they may hold therapeutic potential for conditions where modulation of phospholipid metabolism is beneficial. The development of derivatives of the meclizine scaffold could lead to more potent and selective PCYT2 inhibitors with drug-like properties.

Development of Advanced In Vitro and In Vivo Models for Meclizine Hydrochloride Research

The expanding research into the diverse pharmacological activities of meclizine hydrochloride has necessitated the development and use of a range of advanced in vitro and in vivo models. These models are crucial for elucidating its mechanisms of action, evaluating its therapeutic potential in new indications, and studying its pharmacokinetics and pharmacodynamics.

In Vitro Models:

Cell-based assays: Various cell lines are employed to study the effects of meclizine at the cellular and molecular level. For instance, striatal neuronal cell lines derived from mutant huntingtin-expressing mice are used to investigate its neuroprotective effects in the context of Huntington's disease. ahajournals.org Human embryonic kidney (HEK-293MSR) cells have been utilized to characterize the effects of meclizine and its enantiomers on mitochondrial respiration and cell viability. ahajournals.org

Primary cell cultures: To study meclizine in a more physiologically relevant context, researchers have used primary rat cortical cultures enriched with neurons.

Enzyme inhibition assays: These assays are used to determine the direct interaction of meclizine with specific molecular targets. For example, in vitro studies with human hepatic microsomes and recombinant CYP enzymes have been instrumental in identifying CYP2D6 as the primary enzyme responsible for its metabolism. nih.gov

In Vivo Models:

Animal models of disease: A variety of animal models are used to assess the therapeutic efficacy of meclizine. A mouse model of achondroplasia has been crucial in demonstrating the potential of meclizine to promote bone growth by inhibiting FGFR3 signaling. nih.govnih.govplos.org To study its neuroprotective properties, researchers have utilized Caenorhabditis elegans and Drosophila melanogaster models of polyglutamine toxicity. nih.gov

Pharmacokinetic studies: Both animal and human studies are conducted to understand the absorption, distribution, metabolism, and excretion of meclizine. Pharmacokinetic studies in healthy human volunteers have been used to compare different formulations of meclizine. nih.govnih.gov Similar studies in children with achondroplasia are essential for determining the appropriate dosing and safety in this patient population. nih.govnih.govplos.org

Pharmacogenomics Research on Meclizine Hydrochloride Response Mechanisms (focus on genetic variations impacting molecular interaction in research models)

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area of research for understanding the variability in meclizine hydrochloride's effects among individuals. clevelandclinic.orgmedlineplus.gov A key focus of this research is the role of genetic polymorphisms in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. johnsonmedsolutions.comdrugdiscoverynews.comclarityxdna.com

In the case of meclizine, in vitro metabolic studies have identified CYP2D6 as the predominant enzyme responsible for its metabolism. nih.gov The gene encoding CYP2D6 is highly polymorphic, leading to different metabolizer phenotypes in the population, including poor, intermediate, extensive, and ultrarapid metabolizers. clinpgx.orgnih.govnih.gov These genetic variations in CYP2D6 can significantly impact the pharmacokinetics of meclizine, contributing to large inter-individual variability in drug exposure. clinpgx.orgnih.gov

Individuals who are poor metabolizers may have significantly increased plasma concentrations of meclizine, which could lead to a higher risk of adverse effects such as drowsiness and anticholinergic side effects. gene2rx.com Conversely, ultrarapid metabolizers may clear the drug more quickly, potentially resulting in reduced efficacy at standard doses. gene2rx.com The FDA label for meclizine acknowledges the potential for large inter-individual variability in exposure due to CYP2D6 genetic polymorphism and recommends monitoring for adverse reactions and clinical effects in patients with these variations. clinpgx.org

The table below summarizes the different CYP2D6 metabolizer phenotypes and their potential impact on meclizine hydrochloride therapy.

CYP2D6 PhenotypeGenetic BasisImpact on Meclizine MetabolismPotential Clinical Consequence
Ultrarapid MetabolizerGene duplication leading to increased enzyme activityRapid metabolism of meclizineReduced drug efficacy
Extensive (Normal) MetabolizerFully functional CYP2D6 allelesNormal metabolism of meclizineExpected therapeutic effect
Intermediate MetabolizerOne reduced-function and one non-functional allele, or two reduced-function allelesModerately reduced metabolism of meclizinePotential for increased side effects
Poor MetabolizerTwo non-functional CYP2D6 allelesSignificantly reduced metabolism of meclizineIncreased risk of adverse drug reactions

Further pharmacogenomic research is needed to fully characterize the impact of CYP2D6 and other genetic variations on the clinical outcomes of meclizine treatment. This research will be essential for developing personalized dosing strategies to optimize the safety and efficacy of meclizine hydrochloride.

Mechanistic Studies of Meclizine Hydrochloride in Rare Receptoropathies or Metabolic Disorders (theoretical or in vitro models)

Emerging research has pointed towards the potential of meclizine hydrochloride in the context of rare receptoropathies and metabolic disorders, moving beyond its traditional use. mdpi.compatsnap.com These investigations are largely in the theoretical or in vitro stages but offer promising avenues for future therapeutic development.

A significant area of investigation is in achondroplasia, a common skeletal dysplasia that is considered a receptoropathy. nih.govnih.govplos.org Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. nih.govnih.govplos.org A drug repositioning strategy identified meclizine as an inhibitor of FGFR3 signaling. nih.govnih.govplos.org In vitro studies using chondrocytes have shown that meclizine can attenuate the abnormally activated FGFR3 signaling, thereby facilitating the proliferation and differentiation of these cells. plos.org This has been further supported by studies in a mouse model of achondroplasia, where meclizine promoted bone growth. nih.govnih.govplos.org These findings provide a strong mechanistic basis for the ongoing clinical trials of meclizine in children with achondroplasia. nih.govnih.govplos.org

The role of meclizine in inborn errors of metabolism (IEMs) is a more theoretical area of exploration. nih.govlygenesis.comresearchgate.net IEMs are a large group of genetic disorders that result from defects in single genes that code for enzymes, leading to a disruption in specific metabolic pathways. nih.govlygenesis.comresearchgate.net Given that meclizine has been shown to modulate cellular metabolism, specifically by inhibiting mitochondrial respiration through its action on PCYT2, it is plausible that it could have effects in certain metabolic disorders. clinpgx.org Theoretical models could explore how the meclizine-induced shift from oxidative phosphorylation to glycolysis might be beneficial or detrimental in specific IEMs. For example, in disorders where there is a block in the electron transport chain, a meclizine-induced reliance on glycolysis could theoretically be a compensatory mechanism. However, this remains speculative and requires significant investigation in appropriate in vitro models of specific IEMs.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying meclizine hydrochloride in pharmaceutical formulations?

  • Methodology: High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity and reproducibility. For example, ion-pair chromatography with a C18 column and mobile phase (e.g., acetonitrile-phosphate buffer) can achieve resolution >2.0. Spectrophotometric methods, such as ion-pair complexation with bromothymol blue, offer cost-effective alternatives but may lack specificity in complex matrices . Validate methods per ICH guidelines (linearity, accuracy, precision, LOD/LOQ).

Q. How can researchers characterize the structural identity and purity of synthesized meclizine hydrochloride?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of characteristic peaks (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 392.3 for meclizine hydrochloride).
  • Elemental Analysis: Match experimental C/H/N percentages to theoretical values (C2525H2727ClN22·2HCl) to confirm purity .

Q. What experimental designs are appropriate for studying meclizine hydrochloride’s antihistaminic mechanisms in vitro?

  • Methodology:

  • Receptor Binding Assays: Use radiolabeled 3H^3H-histamine in competitive binding studies with H1 receptors isolated from guinea pig ileum.
  • Functional Antagonism: Measure inhibition of histamine-induced contraction in isolated tissue preparations (e.g., tracheal smooth muscle) using organ baths .
  • Dose-Response Analysis: Fit data to Hill-Langmuir equations to calculate IC50_{50} and assess potency.

Advanced Research Questions

Q. How can factorial design optimize the formulation of meclizine hydrochloride fast-dissolving tablets (FDTs) for enhanced bioavailability?

  • Methodology:

  • Factors: Superdisintegrant concentration (e.g., croscarmellose sodium), compression force, and mannitol ratio.
  • Responses: Disintegration time, dissolution rate (e.g., >85% in 30 min per USP), and hardness.
  • Statistical Analysis: Use a 3k^k factorial design with ANOVA to identify significant factors. For example, a study on hydroxyzine hydrochloride FDTs found that superdisintegrant concentration had the highest impact on dissolution kinetics (p<0.05) .

Q. What challenges arise in resolving structural discrepancies of meclizine hydrochloride derivatives using spectroscopic techniques?

  • Methodology:

  • Challenge: Overlapping signals in NMR due to stereochemical complexity (e.g., piperazine ring conformers).
  • Solution: Apply 2D NMR (COSY, NOESY) and compare with computational simulations (DFT-based chemical shift predictions). For vancomycin hydrochloride, such methods resolved ambiguities in stereochemistry .
  • Validation: Cross-check with X-ray crystallography if single crystals are obtainable.

Q. How do researchers address stability inconsistencies in meclizine hydrochloride under varying storage conditions?

  • Methodology:

  • Forced Degradation Studies: Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the piperazine ring).
  • Analytical Monitoring: Track degradation products via HPLC-MS/MS and quantify using stability-indicating methods.
  • Storage Recommendations: Store lyophilized formulations at -20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles for solutions .

Q. What strategies reconcile contradictory pharmacokinetic data across in vivo studies of meclizine hydrochloride?

  • Methodology:

  • Meta-Analysis: Systematically review species-specific differences (e.g., rat vs. human CYP450 metabolism) and dosing regimens.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporate parameters like logP (2.1), plasma protein binding (>90%), and hepatic extraction ratio to predict interspecies variability.
  • In Vitro-In Vivo Correlation (IVIVC): Compare dissolution profiles with absorption data using Wagner-Nelson or Loo-Riegelman methods .

Data Presentation Guidelines

  • Tables: Include detailed kinetic parameters (e.g., Higuchi model for drug release: Q=ktQ = k\sqrt{t}) and ANOVA results for factorial designs .
  • Figures: Use chromatograms with baseline resolution (Rs >1.5) and dose-response curves with 95% confidence intervals.
  • Ethical Compliance: Adhere to OECD/ICH guidelines for in vivo studies and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.